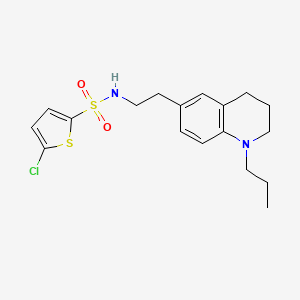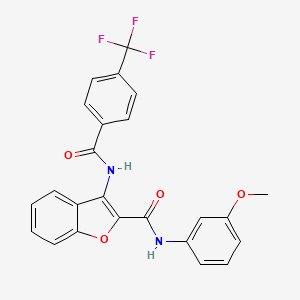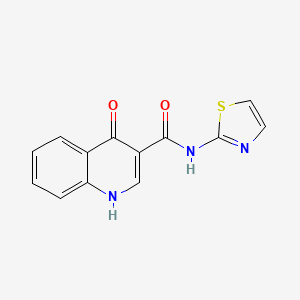![molecular formula C13H12BFO3 B2995018 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid CAS No. 2096336-03-5](/img/structure/B2995018.png)
4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is an organoboron compound with the molecular formula C13H12BFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorophenyl and a hydroxymethyl group. Organoboron compounds are widely recognized for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid typically involves the reaction of 4-fluorobenzaldehyde with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under reflux conditions to facilitate the formation of the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effectiveness and sustainability .
化学反应分析
Types of Reactions
4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling to form biaryl compounds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
作用机制
The mechanism of action of 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group facilitates the transfer of the phenyl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to interact with biological molecules through boron-oxygen bonds is a key feature .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the fluorophenyl and hydroxymethyl groups, making it less versatile in certain reactions.
4-Fluorophenylboronic acid: Similar but lacks the hydroxymethyl group, affecting its reactivity and applications.
4-[(4-Methylphenyl)(hydroxy)methyl]phenylboronic acid: Similar structure but with a methyl group instead of a fluorine atom, leading to different chemical properties.
Uniqueness
4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is unique due to the presence of both a fluorophenyl and a hydroxymethyl group, which enhance its reactivity and versatility in organic synthesis. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, making it valuable in medicinal chemistry .
属性
IUPAC Name |
[4-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-7-3-10(4-8-12)13(16)9-1-5-11(6-2-9)14(17)18/h1-8,13,16-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABWNQSWILZWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2994937.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone](/img/structure/B2994941.png)
![3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2994942.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994943.png)
![2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2994945.png)
![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2994946.png)
![(Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994947.png)



![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


